molecular formula C8H11IN2O B12990007 (3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Cat. No.: B12990007
M. Wt: 278.09 g/mol
InChI Key: IKRHGODNIXGNFF-UHFFFAOYSA-N
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Description

(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H11IN2O It is a derivative of pyrazolo[1,5-a]pyridine, which is a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol typically involves the iodination of a pyrazolo[1,5-a]pyridine derivative followed by the introduction of a hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the pyrazolo[1,5-a]pyridine ring. The hydroxymethyl group can then be introduced through a reaction with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazolo[1,5-a]pyridine ring or the hydroxymethyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products with different substituents at the 3-position of the pyrazolo[1,5-a]pyridine ring.

    Oxidation Reactions: Products such as carboxylic acids or aldehydes.

    Reduction Reactions: Reduced forms of the pyrazolo[1,5-a]pyridine ring or the hydroxymethyl group.

Mechanism of Action

The mechanism of action of (3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol: Similar structure with a chlorine atom instead of iodine.

    (3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol: Similar structure with a bromine atom instead of iodine.

    (3-Fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of (3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with molecular targets, potentially enhancing the compound’s efficacy in various applications .

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

(3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

InChI

InChI=1S/C8H11IN2O/c9-8-6(5-12)10-11-4-2-1-3-7(8)11/h12H,1-5H2

InChI Key

IKRHGODNIXGNFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=N2)CO)I)C1

Origin of Product

United States

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